molecular formula C19H21N7 B12246172 2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12246172
M. Wt: 347.4 g/mol
InChI Key: TXAHDVMQGGLPNJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a methyl group, and a pyrido[2,3-d]pyrimidine moiety, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of pyrido[2,3-d]pyrimidine derivatives with piperazine under controlled conditions. The reaction is often catalyzed by dicationic molten salts, which facilitate the formation of the desired product with high yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents such as ethanol can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs. This makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C19H21N7/c1-13-11-16(24-17(23-13)14-4-5-14)25-7-9-26(10-8-25)19-15-3-2-6-20-18(15)21-12-22-19/h2-3,6,11-12,14H,4-5,7-10H2,1H3

InChI Key

TXAHDVMQGGLPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5

Origin of Product

United States

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